molecular formula C19H19NO3S B345325 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide CAS No. 695175-92-9

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide

Cat. No.: B345325
CAS No.: 695175-92-9
M. Wt: 341.4g/mol
InChI Key: DZXVSDXGQKQYCW-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a naphthalene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first functionalized by introducing a methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Sulfonamide Formation: The 4-methoxynaphthalene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position. The resulting intermediate is then treated with 1-phenylethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.

    Reduction: Formation of N-(1-phenylethyl)naphthalene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is C17H19N1O3S. Its structure features a naphthalene core with a methoxy group and a sulfonamide moiety, which are critical for its biological activities. The presence of the sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), facilitating its interaction with various biological targets.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, allowing it to be transformed into other valuable compounds for research and industrial applications.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. Research indicates that it effectively inhibits the growth of several bacterial strains by disrupting folate synthesis, similar to other sulfonamides.

Antimicrobial Activity:
In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This activity is attributed to the compound's ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial metabolism.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structure allows it to act as a lead compound in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory treatments. Studies have suggested that it may also serve as a selective inhibitor for fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Antimicrobial Efficacy : A study published in PubMed Central highlighted the compound's effectiveness against a range of bacterial strains, supporting its use as a potential antimicrobial agent in clinical settings .
  • Inflammation Modulation : Research has indicated that this compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound may interact with other biological pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-methoxy-N-(1-phenylethyl)thiophene-1-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.

Uniqueness

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring, which provides distinct electronic and steric properties compared to benzene or thiophene analogs

Biological Activity

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C17H19N1O3SC_{17}H_{19}N_{1}O_{3}S. Its structure features a naphthalene core substituted with a methoxy group and a sulfonamide moiety, which contributes to its biological activity.

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation, leading to its antimicrobial effects. Additionally, the compound may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of folate synthesis, similar to other sulfonamides.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound had a comparable effectiveness to traditional antibiotics like penicillin, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

A separate study focused on the compound's anti-inflammatory effects in a mouse model of acute inflammation. Mice treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls. These findings indicate that the compound may serve as a therapeutic agent for inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The compound undergoes hepatic metabolism, primarily through hydroxylation and conjugation pathways. Its elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use .

Properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVSDXGQKQYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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